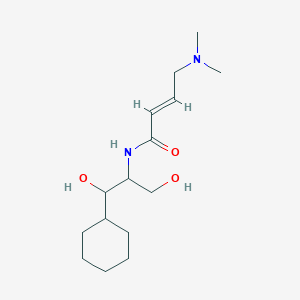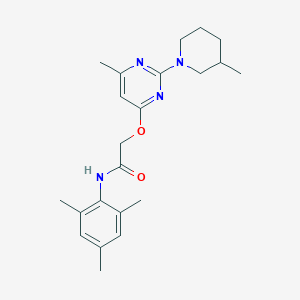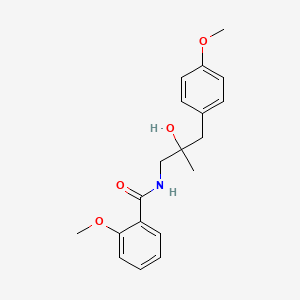
4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide, also known as MI-B1, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. MI-B1 is a small molecule inhibitor that targets the protein, MDM2, which is known to play a role in the regulation of the tumor suppressor protein, p53.
作用機序
4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide functions as an inhibitor of the protein, MDM2, which is known to play a role in the regulation of p53. MDM2 binds to p53 and targets it for degradation, thereby inhibiting its tumor suppressor activity. This compound binds to the same site on MDM2 as p53, preventing its interaction with p53 and leading to the stabilization and activation of p53.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating p53. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is its specificity for MDM2, which reduces the potential for off-target effects. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, this compound has a relatively low yield in its synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide. One potential direction is the optimization of its synthesis method to increase yield and reduce costs. Another direction is the development of this compound derivatives with improved potency and selectivity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential cancer therapy.
合成法
The synthesis of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves a multi-step process that starts with the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethyl butyrate in the presence of a base to yield the intermediate, 2-((2-methyl-1H-indol-3-yl)thio)ethyl butyrate. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the final product, this compound. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the activity of MDM2, leading to the stabilization and activation of p53, which is a tumor suppressor protein. This activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells. This compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.
特性
IUPAC Name |
4-butoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-3-4-14-26-18-11-9-17(10-12-18)22(25)23-13-15-27-21-16(2)24-20-8-6-5-7-19(20)21/h5-12,24H,3-4,13-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLSIAMYBBYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-{[(4-fluorophenoxy)acetyl]amino}phenyl)-N,N-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2575062.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2575068.png)
![5-(2-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2575069.png)


![4-[[4-[[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]phenyl]sulfonylamino]butanoic acid](/img/structure/B2575072.png)
![N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2575074.png)

![4-[4-(2-methylbutyl)phenyl]benzoic Acid](/img/structure/B2575076.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2575077.png)
![N-(4-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2575078.png)